N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide
Description
Properties
IUPAC Name |
N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O3/c1-16-6-2-5-9-20(16)32-14-21(30)25-10-11-29-22-18(12-27-29)23(31)28(15-26-22)13-17-7-3-4-8-19(17)24/h2-9,12,15H,10-11,13-14H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUJYIDZKYELSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Fluorine Substitution :
- Fluorine atoms at the benzyl (target compound) or phenyl positions (e.g., chromen-4-one derivatives ) improve metabolic stability and binding specificity via electronegative interactions.
- The absence of fluorine in the 2-methoxyphenyl acetamide analogue may reduce potency but enhance solubility due to the methoxy group.
Chromen-4-one substituents in confer extended π-π stacking capabilities, critical for interactions with hydrophobic kinase pockets.
Thermodynamic Properties :
- Higher melting points (e.g., 302–304°C in ) correlate with crystalline stability, whereas lower values (e.g., 175–178°C in ) suggest conformational flexibility due to bulky sulfonamide groups.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and what key reaction conditions optimize yield?
- The compound’s synthesis typically involves multi-step protocols, including cyclization of pyrazolo[3,4-d]pyrimidine precursors and subsequent functionalization. Key steps include:
- Step 1 : Formation of the pyrazolo-pyrimidine core via cyclocondensation of substituted pyrazole-4-carboxamide with fluorobenzyl derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Introduction of the ethyl-acetamide side chain via nucleophilic substitution or acylation, requiring controlled temperatures (60–80°C) to avoid decomposition .
- Critical reagents : Sodium hydride (for deprotonation) and DMF (polar aprotic solvent) are often used .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent patterns (e.g., fluorobenzyl and o-tolyloxy groups) and confirms regiochemistry .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ ion for C₂₅H₂₃FN₅O₃) .
- X-ray crystallography : Resolves stereochemical ambiguities in the pyrazolo-pyrimidine core, though crystallization may require slow evaporation from DMSO/EtOH mixtures .
Q. What are the primary biological targets hypothesized for this compound?
- The pyrazolo[3,4-d]pyrimidine scaffold is associated with kinase inhibition (e.g., JAK2, EGFR) due to ATP-binding site mimicry .
- Fluorobenzyl and acetamide groups may enhance selectivity for cancer-related targets (e.g., FLT3 in leukemia) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across similar pyrazolo-pyrimidine derivatives?
- Case Study : Anticancer activity discrepancies may arise from substituent effects. For example:
- Electron-withdrawing groups (e.g., -F on benzyl) improve metabolic stability but may reduce solubility, affecting in vitro vs. in vivo results .
- Use molecular docking to compare binding affinities against kinase isoforms (e.g., EGFR-T790M vs. wild-type) .
- Methodology : Validate assays with orthogonal techniques (e.g., SPR for binding kinetics, Western blot for target modulation) .
Q. What strategies optimize the compound’s pharmacokinetic profile without altering its core structure?
- Lipinski’s Rule Compliance : Introduce solubilizing groups (e.g., PEGylation of the acetamide) while retaining the fluorobenzyl moiety for target engagement .
- Prodrug Design : Mask the 4-oxo group as a phosphate ester to enhance oral bioavailability .
- In Silico Tools : Use ADMET Predictor™ or SwissADME to model logP, CYP450 interactions, and plasma protein binding .
Q. How do reaction conditions influence regioselectivity during pyrazolo-pyrimidine cyclization?
- Temperature : Higher temperatures (>100°C) favor 1H-pyrazolo[3,4-d]pyrimidin-4-one over 3H-isomers due to thermodynamic control .
- Catalyst : DBU (1,8-diazabicycloundec-7-ene) improves regioselectivity by stabilizing transition states during ring closure .
- Evidence : X-ray data from analogs (e.g., N-(4-chlorobenzyl) derivatives) confirm substitution patterns .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 Knockout Models : Delete hypothesized targets (e.g., FLT3) in cell lines to assess loss of compound activity .
- Chemical Proteomics : Use immobilized compound analogs for pull-down assays coupled with LC-MS/MS to identify binding partners .
- In Vivo PD Studies : Monitor phosphorylation of downstream kinases (e.g., STAT5) in xenograft models via immunohistochemistry .
Methodological Guidance for Data Analysis
Q. How should researchers interpret conflicting cytotoxicity data between 2D vs. 3D cell culture models?
- 3D Spheroids : Mimic tumor microenvironments but may underreport efficacy due to poor compound penetration. Use:
- Multiphoton Microscopy : Track compound distribution in spheroids .
- Hypoxia Markers : Correlate activity with HIF-1α expression levels .
Q. What statistical models are appropriate for structure-activity relationship (SAR) studies of this compound?
- Partial Least Squares (PLS) Regression : Relates substituent descriptors (e.g., Hammett σ) to bioactivity .
- Machine Learning : Train random forest models on public datasets (e.g., ChEMBL) to predict off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
